PLZF protein - 147855-37-6

PLZF protein

Catalog Number: EVT-1518329
CAS Number: 147855-37-6
Molecular Formula: C6H12N4O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of promyelocytic leukemia zinc finger protein can be performed using various methods, including recombinant DNA technology. One common approach involves expressing the Zbtb16 gene in a suitable expression system, such as bacterial or mammalian cells. For example, a wheat cell-free protein synthesis system has been utilized to produce PLZF, allowing for the investigation of its interactions with other proteins without the need for purification .

Technical details often include:

  • Cloning of the Zbtb16 gene into an expression vector.
  • Transformation of competent cells (e.g., E. coli) with the vector.
  • Induction of protein expression using IPTG (isopropyl β-D-1-thiogalactopyranoside) or similar agents.
  • Purification using affinity chromatography techniques.
Molecular Structure Analysis

Promyelocytic leukemia zinc finger protein consists of multiple functional domains:

  1. BTB/POZ Domain: Located at the N-terminus, this domain facilitates protein-protein interactions and DNA looping.
  2. RD2 Domain: This less characterized region influences transcriptional activity.
  3. Zinc Finger Motifs: The C-terminal region contains nine Krüppel-like zinc fingers that are essential for sequence-specific DNA binding.

Structural Data

  • Molecular Weight: Approximately 80 kDa.
  • Isoforms: Three splice variants exist, all encoding functional proteins derived from shared exons.
Chemical Reactions Analysis

Promyelocytic leukemia zinc finger protein is involved in various biochemical reactions:

  • Transcriptional Regulation: PLZF binds to specific DNA sequences in gene promoters, modulating transcription either positively or negatively depending on its interaction with co-factors.
  • Post-translational Modifications: It undergoes several modifications such as acetylation and ubiquitination, which affect its stability and activity. For instance, PLZF is a substrate for the CRL4CRBN complex in the presence of thalidomide, leading to its degradation via the proteasome pathway .
Mechanism of Action

The mechanism by which promyelocytic leukemia zinc finger protein exerts its effects involves:

  1. Binding to DNA: PLZF recognizes specific sequences within target gene promoters.
  2. Recruitment of Co-regulators: It interacts with various co-factors, including histone deacetylases and methyltransferases, to establish a repressive chromatin environment or promote transcriptional activation depending on cellular context.
  3. Signal Integration: PLZF integrates signals from different pathways (e.g., growth factors) to regulate cellular processes like differentiation and proliferation .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be influenced by post-translational modifications; acetylation may reduce its affinity for DNA.

Chemical Properties

  • pI (Isoelectric Point): Varies based on post-translational modifications but typically around 6-7.
  • Thermal Stability: Sensitive to high temperatures; optimal conditions for activity are generally below 37°C.

Relevant data indicate that mutations or modifications can significantly alter its functional properties and interactions with other proteins .

Applications

Promyelocytic leukemia zinc finger protein has several scientific applications:

  • Cancer Research: Due to its role in regulating cell proliferation and differentiation, PLZF is studied extensively in leukemia and other cancers.
  • Developmental Biology: Investigating PLZF's function provides insights into limb development and hematopoiesis.
  • Neurobiology: Recent studies suggest a role for PLZF in neuroprotection and brain development through its interaction with receptors involved in neuronal signaling pathways .
Molecular Characterization of PLZF

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and Splice Variants

The human PLZF (ZBTB16) gene resides on chromosome 11q23, spanning approximately 120 kb of genomic DNA. It comprises seven exons, with exon 1 containing the 5' untranslated region (UTR) and the transcriptional start site. Three major splice variants encode functional PLZF isoforms:

  • Transcript 1 (ENST00000335953): 2,477 bp, encoding a 673-amino-acid protein.
  • Transcript 2 (ENST00000392996): 2,249 bp, also encoding a 673-amino-acid protein.
  • Transcript 3 (ENST00000310883): 1,728 bp, yielding a truncated 550-amino-acid protein [1] [5] [10].

The promoter region features a TATA box at position 6,108 in the 5' UTR and a GC-rich segment 2 kb upstream of the ATG codon, indicative of regulatory complexity [1] [10].

Table 1: Human PLZF Splice Variants

Transcript IDLength (bp)Protein Length (aa)Functional Domains Retained
ENST000003359532,477673BTB/POZ, RD2, Zinc Fingers
ENST000003929962,249673BTB/POZ, RD2, Zinc Fingers
ENST000003108831,728550BTB/POZ, Partial RD2

Comparative Analysis Across Species (Human vs. Mouse)

The mouse Plzf ortholog (chromosome 9) shares significant structural and functional conservation with human PLZF. However, it encodes only one transcript (ENSMUST00000093852, 5,100 bp) producing a 673-amino-acid protein. This singular isoform contrasts with human splice diversity, suggesting divergent transcriptional regulation. Functional domains (BTB/POZ, RD2, zinc fingers) are highly conserved, with 95% amino acid identity in the DNA-binding zinc finger regions. Both species exhibit PLZF expression in hematopoietic, neural, and reproductive tissues, underscoring its roles in development and homeostasis [1] [7] [9].

Structural Domains and Functional Motifs

BTB/POZ Domain: Role in Protein Complex Formation

The N-terminal BTB/POZ domain (amino acids 1–137) is an evolutionarily conserved dimerization module critical for PLZF's transcriptional functions. Key features include:

  • Dimerization: Forms an obligate homodimer via a hydrophobic interface, enabling higher-order complex assembly [8].
  • Transcriptional Repression: Recruits corepressors (e.g., N-CoR, SMRT) and histone deacetylases (HDACs) to establish repressive chromatin states [8] [9].
  • Subnuclear Localization: Directs PLZF to nuclear speckles, facilitating chromatin targeting [8].

Mutational analyses reveal that residues in the charged pocket (e.g., Arg49) and hydrophobic core (e.g., Leu11, Leu20) are indispensable for folding and repression. The Glu44Gly mutation (in the spontaneous seven toes allele) disrupts limb patterning but not spermatogenesis, indicating context-dependent domain functions [7] [8].

Table 2: Functional Impact of BTB/POZ Domain Mutations

MutationLocationDimerizationRepressionBiological Consequence
R49QCharged pocketIntactLostConverts repressor to activator
L11A/L20AHydrophobic coreDisruptedLostMisfolded protein, loss of function
Glu44GlyDimer interfaceIntactPartial lossSkeletal defects only
D35N/R49QCharged pocketIntactLostAbrogates growth suppression

Krüppel-Type Zinc Finger Domains: DNA-Binding Specificity

The C-terminus harbors nine Krüppel-type C₂H₂ zinc fingers (ZFs; amino acids 456–673) conferring sequence-specific DNA binding. Key characteristics:

  • Target Recognition: Binds the consensus sequence 5'-(A/T/G)(G/C)T(A/C)(A/C)AGT-3' in promoter regions of genes like c-Kit, cyclin A, and HoxD [1] [6].
  • Epigenetic Regulation: Silences retrotransposons (e.g., LINE-1/L1) by recruiting DNA methyltransferases to CpG islands, maintaining genome stability in stem cells [6].
  • Post-Translational Control: Acetylation of ZF9 (lysine 647) by p300 modulates DNA affinity, linking PLZF activity to cellular signaling [6] [9].

In spermatogonial stem cells, zinc finger-mediated repression of c-Kit prevents premature differentiation, while in hematopoietic cells, it suppresses proliferation genes [2] [6].

RD2 Domain: Modulation of Transcriptional Activity

The central RD2 domain (Repression Domain 2; amino acids 200–300) fine-tunes PLZF's repressor efficiency through:

  • Sumoylation: Lysine 242 (K242) undergoes SUMO-1 conjugation, enhancing DNA binding and repression of targets like cyclin A2. Mutation (K242R) abolishes SUMOylation, impairing cell-cycle regulation [4] [8].
  • Protein Interactions: Binds the corepressor ETO and HDAC4, expanding PLZF's repressor complex repertoire [8] [9].
  • Allosteric Regulation: Acts cooperatively with the BTB/POZ domain to stabilize PLZF-DNA complexes exceeding 600 kDa [8].

RD2 mutations disrupt PLZF-dependent gene silencing in leukemia models, confirming its non-redundant role in transcriptional control [4] [8].

Compound Names Mentioned:

  • PLZF (Promyelocytic Leukemia Zinc Finger)
  • ZBTB16 (Zinc Finger and BTB Domain-Containing Protein 16)
  • SUMO-1 (Small Ubiquitin-Related Modifier 1)
  • HDAC4 (Histone Deacetylase 4)
  • ETO (Eight-Twenty-One Corepressor)
  • RARα (Retinoic Acid Receptor Alpha)
  • LINE-1 (Long Interspersed Nuclear Element-1)

Properties

CAS Number

147855-37-6

Product Name

PLZF protein

Molecular Formula

C6H12N4O

Synonyms

PLZF protein

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